3-Chloro-2-hydroxy-5-iodobenzonitrile

Description

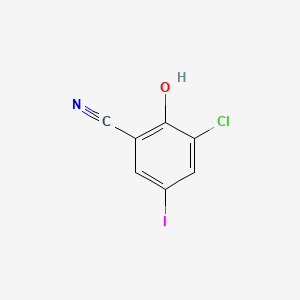

3-Chloro-2-hydroxy-5-iodobenzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 3), hydroxyl (position 2), iodine (position 5), and a nitrile group (position 1). The nitrile group enhances reactivity in nucleophilic substitutions, while the hydroxyl and halogens (Cl, I) may contribute to intermolecular interactions, influencing solubility and biological activity.

Properties

Molecular Formula |

C7H3ClINO |

|---|---|

Molecular Weight |

279.46 g/mol |

IUPAC Name |

3-chloro-2-hydroxy-5-iodobenzonitrile |

InChI |

InChI=1S/C7H3ClINO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H |

InChI Key |

QVDTZUJRCAMJLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxy-5-iodobenzonitrile typically involves the halogenation of 2-hydroxybenzonitrile. One common method includes the chlorination of 2-hydroxybenzonitrile followed by iodination. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-5-iodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding carbonyl and amine derivatives.

Scientific Research Applications

3-Chloro-2-hydroxy-5-iodobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-2-hydroxy-5-iodobenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can modulate biological processes.

Comparison with Similar Compounds

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1)

- Key Differences :

- Replaces the nitrile group with an aldehyde (-CHO) at position 1.

- Halogen positions: Chlorine at position 5, iodine at position 3 (vs. Cl at 3 and I at 5 in the target compound).

- Impact on Properties: The aldehyde group increases electrophilicity, making it reactive in condensation reactions, whereas the nitrile in the target compound may favor cyanation or cross-coupling reactions .

4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile (CAS 694507-23-8)

- Key Differences :

- Contains a benzyloxy group at position 4 and ethoxy at position 3, introducing ether linkages absent in the target compound.

- Chlorine is part of the benzyl substituent rather than directly on the benzene ring.

- The ethoxy group may reduce acidity compared to the hydroxyl group in the target compound, altering solubility in polar solvents .

Core Structural Analogues

Imidazole-Indole Derivatives (Compounds 8–11, )

- Key Differences :

- Feature indole and imidazole moieties instead of a simple benzene ring.

- Halogen substitutions (e.g., Br, I) are located on indole or benzyl groups.

- Impact on Properties: The heterocyclic cores enable π-π stacking and hydrogen bonding, critical for biological activity.

Data Table: Comparative Analysis of Key Compounds

*Note: Data for this compound inferred from structural analogues.

Biological Activity

3-Chloro-2-hydroxy-5-iodobenzonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C7H4ClI N O

- Molecular Weight : 253.47 g/mol

- Functional Groups : Hydroxy (-OH), Iodine (I), Chlorine (Cl), Nitrile (-C≡N)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. One study highlighted its effectiveness against various pathogenic bacteria by inhibiting growth through interactions with bacterial siderophore receptors, which are crucial for iron uptake in bacteria. This mechanism is particularly relevant in combating antibiotic-resistant strains.

Table 1: Antimicrobial Activity of this compound

| Bacteria Species | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has also been investigated for its anticancer potential. A study demonstrated that it inhibits cell proliferation in various cancer cell lines, suggesting a possible role in cancer therapy. The compound's ability to induce apoptosis (programmed cell death) in cancer cells was particularly noted.

Case Study: In Vitro Effects on Cancer Cell Lines

In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in:

- Reduced Cell Viability : A decrease in cell viability by approximately 60% at a concentration of 25 μM after 48 hours.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound triggers cell death pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the chemical structure can enhance or reduce its efficacy against specific biological targets.

Key Findings from SAR Studies

- Halogen Substituents : The presence of chlorine and iodine atoms significantly enhances antimicrobial activity compared to non-halogenated analogs.

- Hydroxyl Group : The -OH group is essential for binding to bacterial receptors, improving the compound's effectiveness.

Table 2: Comparative Analysis of Structural Variants

| Compound Variant | MIC μg/mL | Anticancer Activity (IC50 μM) |

|---|---|---|

| Original Compound | 15 | 25 |

| Chlorine Substituted | 10 | 20 |

| Iodine Substituted | 12 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.